

A Historical Overview of Amitrole Use in Agriculture: A Technical Guide

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An in-depth analysis of the development, application, and regulation of the herbicide **amitrole**, prepared for researchers, scientists, and agricultural professionals.

This technical guide provides a comprehensive historical overview of the herbicide **amitrole** (3-amino-1,2,4-triazole), from its introduction in the mid-20th century to its subsequent regulation and evolving role in agriculture. The document details its mechanism of action, historical usage patterns, significant toxicological findings, and the key regulatory events that have shaped its application.

Introduction and Early Development

Amitrole, also known as aminotriazole, was first synthesized in 1898, but its herbicidal properties were not reported until 1953.[1] It was introduced in the United States in the mid-1950s as a potent, non-selective, systemic herbicide and plant growth regulator, effective against a wide spectrum of annual and perennial broad-leaf and grass-type weeds.[2][3] Initially registered in the U.S. in 1948, it was commercialized in the 1950s for both non-crop and agricultural applications.[2] Its foliar-acting, translocated nature made it a versatile tool for weed management on industrial land, roadsides, railways, and in vineyards and orchards.[3][4]

Mechanism of Action

Amitrole's primary mode of action is the inhibition of an essential enzyme in the histidine biosynthesis pathway, a metabolic route present in plants and microorganisms but absent in animals.[5] This targeted action makes it an effective herbicide.

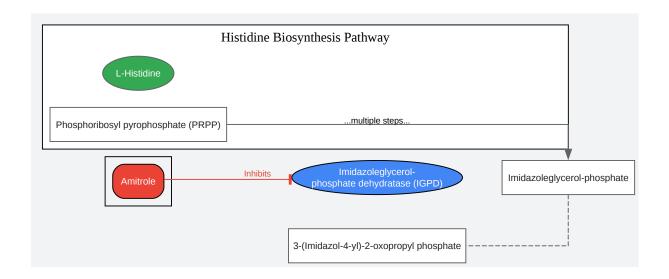


Inhibition of Histidine Biosynthesis

The main target of **amitrole** is the enzyme imidazoleglycerol-phosphate dehydratase (IGPD). [5] **Amitrole** acts as a competitive inhibitor at the enzyme's active site, blocking the conversion of D-erythro-imidazole-glycerol phosphate.[5] This disruption halts the production of the essential amino acid L-histidine, which is vital for protein synthesis and plant development, leading to plant death.[5]

Secondary Effects: Carotenoid Biosynthesis

In addition to its primary target, **amitrole** is also known to inhibit carotenoid biosynthesis.[5][6] [7] This leads to the characteristic bleaching or whitening of plant tissues, as the lack of carotenoids leaves chlorophyll vulnerable to photo-oxidation.[8] This secondary effect contributes to its overall herbicidal efficacy.



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Caption: Inhibition of the histidine biosynthesis pathway by amitrole.

Historical Usage in Agriculture



The period from the 1960s to the early 1980s saw a dramatic increase in overall herbicide use in the United States, driven by the replacement of mechanical cultivation with chemical weed control.[2][4][6][9] Total pesticide use on 21 major crops grew from 196 million pounds of active ingredient in 1960 to a peak of 632 million pounds in 1981, with herbicides accounting for a progressively larger share.[2][4][9]

Application Rates and Usage Data

While specific, comprehensive annual usage data for **amitrole** during its peak is scarce, available records provide a snapshot of its application. In California, for instance, 82,000 kg (180,000 lbs) were used in 1970, and 64,000 kg (141,000 lbs) were used in 1972.[2] Nationwide, annual use was estimated at 500,000 to 800,000 lbs in 1984, declining to between 40,000 and 60,000 lbs by 1990.



Year(s)	Region/Scope	Estimated Annual Usage (Active Ingredient)	Source
1960	U.S. (21 Crops)	196 million lbs (Total Pesticides)	[2][4]
1964	U.S.	48 million lbs (Total Herbicides)	[6]
1970	California	~180,000 lbs (Amitrole)	[2]
1972	California	~141,000 lbs (Amitrole)	[2]
1981	U.S. (21 Crops)	632 million lbs (Total Pesticides)	[2][4]
1982	U.S.	430 million lbs (Total Herbicides)	[6]
1984	U.S.	500,000 - 800,000 lbs (Amitrole)	
1989	U.S.	50,000 - 100,000 lbs (Amitrole)	-
1990	U.S.	40,000 - 60,000 lbs (Amitrole)	_

Historical Application Rates (Pre-1971 Food Crop Cancellation)



Use Site	Target Weeds	Typical Application Rate (Active Ingredient)
Cranberry Bogs (Post-Harvest)	General Weeds	Rates leading to detectable residues if misused pre-harvest.
Orchards & Vineyards	Grasses, Broadleaf Weeds	4-12 L/ha (as a directed spray).[1][10]
Irrigation Ditches	Aquatic & Bank Weeds	3.4 - 4.5 kg/ha .[11]
Pre-plant (Wheat/Barley)	Ryegrass, Wild Oats	2.8 - 5.6 L/ha.[1][10]

The "Cranberry Crisis of 1959" and Regulatory Scrutiny

A pivotal moment in the history of **amitrole**, and indeed for U.S. food safety regulation, was the "Great Cranberry Scare of 1959."

On November 9, 1959, just weeks before Thanksgiving, the U.S. Secretary of Health, Education, and Welfare announced that residues of **amitrole** had been found in the cranberry crop from Washington and Oregon. This was significant because earlier studies in rats had shown **amitrole** could cause thyroid cancer, and the recently enacted Delaney Clause of the Food Additives Amendment of 1958 banned any food additive found to cause cancer in animals.

The announcement triggered a nationwide panic, leading to the removal of cranberry products from store shelves and a collapse in sales. Although the contamination was limited and the human health risk was later determined to be minimal—requiring consumption of thousands of pounds of tainted cranberries to equal the dose given to rats—the event highlighted public anxiety over chemical residues in food and the stringent nature of the new food safety laws.

In 1971, the U.S. Environmental Protection Agency (EPA) canceled the registrations for all food crop uses of **amitrole**.[2][3] Following this, its use was restricted to non-crop sites like rights-of-way and industrial areas.[2]



Caption: Logical flow diagram of the 1959 Cranberry Crisis.

Key Experimental Protocols

The regulation of **amitrole** was heavily influenced by toxicological and environmental fate studies. The methodologies of these key experiments are detailed below.

Carcinogenicity Bioassay in Rodents (Historical Protocol)

The studies that identified **amitrole** as a potential carcinogen were foundational to its regulation. A typical protocol from that era for a chronic feeding study is summarized below.

- Objective: To determine the carcinogenic potential of a test substance following long-term, repeated oral exposure in two rodent species.[5][12]
- Test Species: Two rodent species were typically required, with the rat being mandatory.[5] Common strains included Wistar or Sprague-Dawley rats and NMRI mice.[13][14]
- Group Size: Studies began with at least 50 animals per sex per test group to ensure sufficient survivors for statistical analysis at termination.[15]
- Dosing:
 - Route: The test substance (amitrole) was administered in the diet, mixed with pulverized chow, or in drinking water.[3][5]
 - Dose Levels: A minimum of three dose levels plus a concurrent control group were used.
 For amitrole, dietary concentrations such as 0, 1, 10, and 100 ppm were evaluated.
 - Duration: The exposure period was for the majority of the animal's lifespan, typically 18 months for mice and 24 months for rats.[5][12]
- Observations and Endpoints:
 - Clinical Observations: Animals were observed daily for signs of toxicity. Body weight and food consumption were measured weekly.



- Pathology: At the end of the study, all surviving animals were euthanized. A full necropsy was performed on all animals (including those that died during the study).
- Histopathology: A comprehensive set of tissues from all control and high-dose animals
 was examined microscopically. Tissues from lower-dose groups showing lesions at a
 higher incidence than controls were also examined. Key target organs for amitrole, such
 as the thyroid and liver, received particular focus.[3]
- Data Analysis: The incidence of neoplasms in the treated groups was compared to the control group using statistical methods to determine if there was a significant increase in tumors.

Caption: Generalized workflow for a historical herbicide field dissipation study.

Terrestrial Field Dissipation Study (Historical Protocol)

Understanding the persistence and mobility of **amitrole** in the environment was crucial. Field studies were conducted to measure its dissipation rate under real-world conditions.

- Objective: To determine the rate of dissipation of a pesticide and its major metabolites from soil under representative field conditions.
- Study Design:
 - Site Selection: A test site was chosen with soil characteristics representative of the intended use area. Both bare ground and cropped plots could be used to distinguish between soil dissipation and plant uptake.
 - Plot Layout: The study was typically arranged in a randomized complete block design with multiple replicate plots (e.g., 3 or 4) to account for field variability.
- Application: Amitrole was applied to the soil surface at a known rate, typically the maximum recommended application rate, using calibrated spray equipment.
- Sampling:
 - Timing: Soil samples were collected immediately after application (Time 0) and then at increasing intervals (e.g., 1, 3, 7, 14, 30, 60, 90, 180 days) to track the decline in



concentration.

- Method: Soil cores were taken from multiple locations within each plot to a specified depth (e.g., 90 cm). The cores were then sectioned into different depth increments (e.g., 0-15 cm, 15-30 cm, etc.) to assess leaching potential.
- Residue Analysis:
 - Extraction: Amitrole residues were extracted from the soil samples using a suitable solvent, such as a methanol/water mixture.
 - Quantification: The concentration of amitrole in the extracts was determined using an analytical method appropriate for the time, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).[3]
- Data Analysis: The concentration of amitrole over time was plotted, and dissipation kinetics were calculated. The primary endpoint was the time required for 50% of the initial concentration to dissipate (DT50 or half-life) from the top soil layer.[16]

Conclusion

The history of **amitrole** in agriculture is a compelling case study in the evolution of pesticide science and regulation. Introduced as a highly effective, broad-spectrum herbicide, its trajectory was fundamentally altered by mid-century advances in toxicological testing and a paradigm shift in food safety legislation, epitomized by the 1959 Cranberry Crisis. While its use on food crops was curtailed, it continued to be used in non-crop and industrial settings. The story of **amitrole** underscores the critical interplay between agricultural chemistry, public health, environmental science, and regulatory policy that continues to shape modern agriculture.

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